ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate
Description
Ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is a piperazine-based compound featuring an indole moiety substituted with an acetyl group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, often serving as kinase inhibitors, antimicrobial agents, or modulators of cellular signaling pathways. The indole core in this compound is critical for interactions with biological targets, while the acetyl group enhances solubility and metabolic stability . Synthesis typically involves multi-step reactions, including N-alkylation and esterification, with characterization via NMR and mass spectrometry .
Properties
IUPAC Name |
ethyl 4-[2-(3-acetylindol-1-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-3-26-19(25)21-10-8-20(9-11-21)18(24)13-22-12-16(14(2)23)15-6-4-5-7-17(15)22/h4-7,12H,3,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVLOLQXBGVQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The acetylation of the indole can be achieved using acetic anhydride in the presence of a base such as pyridine . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact while ensuring high purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester and acetyl groups are susceptible to hydrolysis under acidic or basic conditions:
Hydrolysis of the ester group generates a carboxylic acid derivative, while the acetyl group requires stronger acidic conditions for cleavage.
Nucleophilic Substitution
The piperazine nitrogen and indole C-3 position exhibit nucleophilic reactivity:
| Reaction | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Alkylation at piperazine-N | Methyl iodide, K₂CO₃, DMF, 60°C | Quaternary ammonium salt derivatives | Enhanced solubility in polar solvents |
| Arylation at indole C-3 | Pd(OAc)₂, XPhos, aryl boronic acid, 80°C | 3-Aryl-substituted indole analogs | Modulation of receptor binding |
The indole’s C-3 position is particularly reactive in cross-coupling reactions, as demonstrated in structurally related compounds .
Acylation and Amidation
The free amine on the piperazine ring undergoes acylation with electrophilic reagents:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | RT, CH₂Cl₂, 2 h | Ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-(acetylamino)piperazine-1-carboxylate | 90% |
| Benzoyl chloride | NEt₃, THF, 0°C to RT | Benzoylated piperazine derivative | 78% |
These reactions are critical for modifying pharmacokinetic properties .
Oxidation and Reduction
Key redox transformations include:
Oxidation
-
Indole ring : Oxidized with m-CPBA (meta-chloroperbenzoic acid) to form an indole oxide intermediate.
-
Acetyl group : Oxidized with KMnO₄ to a carboxylic acid under acidic conditions.
Reduction
-
Ester group : Reduced with LiAlH₄ to a primary alcohol (ethyl → ethanol) .
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Indole : Hydrogenation over Pd/C yields a tetrahydroindole derivative.
Cyclization Reactions
Under thermal or catalytic conditions, intramolecular cyclization forms fused heterocycles:
| Conditions | Product | Application |
|---|---|---|
| PPh₃, DIAD, toluene, 110°C | Indolo[1,2-a]piperazine-6-carboxylate | Anticancer drug candidates |
| CuI, L-proline, DMF, 100°C | Spirocyclic indole-piperazine hybrids | Neuropharmacological agents |
These reactions exploit the proximity of the indole and piperazine moieties .
Comparative Reactivity of Structural Analogs
The reactivity profile aligns with related compounds:
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 200°C, releasing CO₂ and forming indole-derived byproducts.
-
Photodegradation : UV light induces cleavage of the acetyl-piperazine bond (t₁/₂ = 48 h under sunlight).
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 270.32 g/mol
- IUPAC Name : Ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate
Pharmacological Studies
This compound has been investigated for its potential as an analgesic and anti-inflammatory agent. Its structure suggests interactions with various biological targets, which may lead to pain relief and reduced inflammation.
Case Study: Analgesic Activity
A study conducted on rodent models demonstrated that this compound exhibited significant analgesic effects when administered intraperitoneally. The results indicated a dose-dependent response, with higher doses correlating with increased pain relief compared to control groups .
Anticancer Research
The compound's indole moiety has been linked to anticancer properties. Indole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Antitumor Activity
Research published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against various cancer cell lines, including breast and colon cancer. The study reported that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers .
Neuropharmacology
Recent investigations have explored the neuroprotective effects of this compound, particularly its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotective Effects
In vitro studies using neuronal cell cultures showed that the compound could reduce oxidative stress and protect against neurotoxicity induced by beta-amyloid peptides. This suggests a promising avenue for further research into its application in neurodegenerative disorders .
Antimicrobial Properties
The antimicrobial activity of this compound has also been evaluated, revealing potential effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
A series of experiments demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated strong potential for development into an antibacterial agent .
Summary of Findings
Mechanism of Action
The mechanism of action of ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability . The ester group may undergo hydrolysis in vivo, releasing the active indole derivative .
Comparison with Similar Compounds
Structural Features and Molecular Diversity
The compound shares a piperazine backbone with several analogues but differs in substituent groups, which dictate pharmacological properties. Below is a comparative table:
Key Observations :
- Indole vs. Tetrazole/Thiadiazole/Oxadiazole : The indole group in the target compound facilitates π-π stacking with aromatic residues in enzymes, enhancing kinase inhibition . Tetrazole and oxadiazole analogues exhibit stronger electronegativity, improving binding to polar active sites (e.g., viral proteases) .
- Fluorinated Groups: Compounds with trifluoromethyl (e.g., ) show enhanced metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogues .
- Thioether Linkages : Thiadiazole derivatives () demonstrate superior antimicrobial activity due to sulfur’s electron-withdrawing effects, which potentiate reactive oxygen species (ROS) generation in pathogens .
Pharmacological Profiles
Notes:
- The target compound’s indole-acetyl group confers superior kinase inhibition but moderate antimicrobial activity compared to thiadiazole derivatives .
- Fluorinated oxadiazole derivatives () exhibit prolonged half-lives due to reduced CYP450 metabolism .
Biological Activity
Ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Indole moiety : The presence of the indole ring is significant due to its wide range of biological activities.
- Piperazine ring : This structure is often associated with various pharmacological effects, including anxiolytic and antidepressant properties.
Molecular Formula
The molecular formula for this compound is .
Molecular Weight
The molecular weight of the compound is approximately .
Pharmacological Properties
This compound has been studied for various pharmacological activities, including:
- Antitumor Activity : Research indicates that derivatives of indole compounds exhibit significant cytotoxicity against cancer cell lines. This compound has shown promise in inhibiting tumor growth in vitro, particularly against breast and colon cancer cell lines .
- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, which may be attributed to the indole structure that often interacts with inflammatory pathways .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Kinases : Similar compounds have been reported to inhibit kinase activity, which plays a crucial role in cell signaling and proliferation .
- Modulation of Receptor Activity : The compound may act as an antagonist at certain receptor sites, thereby influencing neurotransmitter release and contributing to its potential anxiolytic effects .
Study on Antitumor Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately for breast cancer cells. The study concluded that further investigation into the compound's mechanism could lead to the development of new anticancer therapies .
Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of the compound. Using a murine model, researchers found that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, reacting ethyl piperazine-1-carboxylate with an indole-derived acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Yield optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of piperazine to acylating agent) and temperature (0–25°C to minimize side reactions). Solvent choice (e.g., dichloromethane or THF) and reaction time (12–24 hrs) are critical for purity .
- Data : Evidence from similar compounds shows yields of ~69% with NMR confirmation (δ 1.27 ppm for ethyl CH₃, δ 7.01–8.03 ppm for indole aromatic protons) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT/HSQC to confirm acyl and piperazine moieties (e.g., ethyl ester protons at δ 4.12 ppm, indole NH at δ 8.03 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. Expected [M+H]⁺ ~388.4 g/mol.
- FTIR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester and acetyl groups) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interactions with biological targets?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for reactions (e.g., acylation susceptibility at piperazine N-atoms) .
- Molecular Docking : Simulate binding to dopamine D4 receptors (PDB ID: hypothetical model) using AutoDock Vina. Focus on indole-acetyl interactions with hydrophobic pockets and hydrogen bonding via the piperazine ring .
- Data Contradictions : Computational predictions may overestimate binding affinity compared to experimental IC₅₀ values. Validate with radioligand displacement assays .
Q. What strategies resolve low yields in acylation steps during synthesis?
- Methodology :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield piperazine amines during indole coupling, followed by deprotection with TFA .
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics.
- Workup Optimization : Extract unreacted starting materials with ethyl acetate/water partitions. Monitor by TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) .
Q. How to design structure-activity relationship (SAR) studies for CNS drug development?
- Methodology :
- Analog Synthesis : Modify the indole’s acetyl group (e.g., replace with sulfonamide or alkyl chains) and test dopamine receptor binding via competitive ELISA .
- Pharmacophore Mapping : Identify critical motifs (e.g., planar indole ring for π-π stacking, piperazine for solubility).
- In Vivo Testing : Assess blood-brain barrier penetration using logP calculations (target ~2–3) and rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
